Cas no 2171423-89-3 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid)

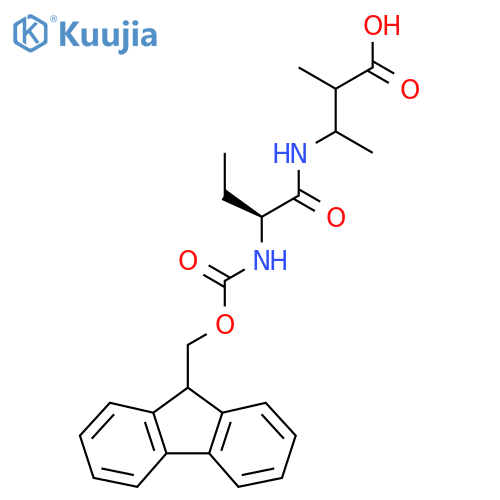

2171423-89-3 structure

商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid

- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid

- EN300-1486707

- 2171423-89-3

-

- インチ: 1S/C24H28N2O5/c1-4-21(22(27)25-15(3)14(2)23(28)29)26-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,4,13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t14?,15?,21-/m0/s1

- InChIKey: DVYTUDKXQNPECH-XFMWISLNSA-N

- ほほえんだ: O(C(N[C@@H](CC)C(NC(C)C(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486707-10000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1486707-250mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1486707-5000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1486707-2.5g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1486707-1000mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1486707-1.0g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1486707-0.05g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1486707-0.5g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1486707-50mg |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1486707-0.25g |

3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid |

2171423-89-3 | 0.25g |

$3099.0 | 2023-06-06 |

3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2171423-89-3 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylbutanoic acid) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量